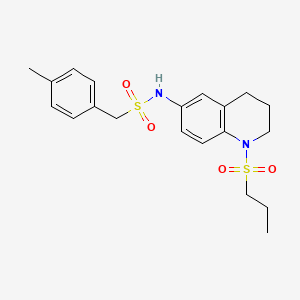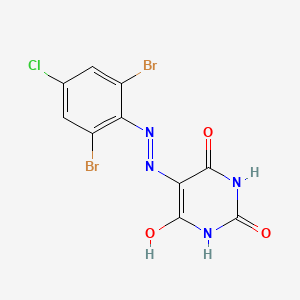
5-(2-(2,6-dibromo-4-chlorophenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(2,6-dibromo-4-chlorophenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C10H5Br2ClN4O3 and its molecular weight is 424.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Studies
Novel Synthesis Techniques : Compounds related to 5-(2-(2,6-dibromo-4-chlorophenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione are synthesized through various techniques, contributing to the development of new chemical entities. For instance, Hassan (2006) reported the synthesis of indeno[2',1': 5,6] pyrido[2,3- d ][1,2,4]triazolo[4,3- a ]pyrimidines, highlighting the chemical processes and yields involved in the synthesis of such complex structures (Hassan, 2006).
Structural Characterization and Analysis : Detailed structural characterization and analysis of similar compounds are essential for understanding their properties. Barakat et al. (2015) explored the synthesis, FT-IR, X-ray structural characterization, DFT analysis, and isomerism aspects of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, providing insights into the molecular structure and stability of these compounds (Barakat et al., 2015).
Biological Activities
Antimicrobial and Anticancer Properties : Compounds similar to this compound have been investigated for their potential biological activities. For example, Palmucci et al. (2016) studied the DNA and BSA binding, anticancer, and antimicrobial properties of Co(II), Co(II/III), Cu(II), and Ag(I) complexes of arylhydrazones of barbituric acid (Palmucci et al., 2016).
Synthesis of Anticonvulsant Agents : Mangaiyarkarasi and Kalaivani (2013) synthesized 2-methylpyridinium/pyridinium 5-(2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olates, demonstrating their potent anticonvulsant properties. This research signifies the potential use of pyrimidine derivatives in medical applications (Mangaiyarkarasi & Kalaivani, 2013).
Antitumor and Antimicrobial Investigations : Rida et al. (1996) synthesized novel thiazolo[4,5-d]pyrimidines with various moieties and tested their antibacterial, antifungal, anti-HIV, and anticancer activities, demonstrating the diverse biological potential of pyrimidine derivatives (Rida et al., 1996).
特性
IUPAC Name |
5-[(2,6-dibromo-4-chlorophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2ClN4O3/c11-4-1-3(13)2-5(12)6(4)16-17-7-8(18)14-10(20)15-9(7)19/h1-2H,(H3,14,15,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGZAZNUIPWHBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=NC2=C(NC(=O)NC2=O)O)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone](/img/structure/B2387057.png)
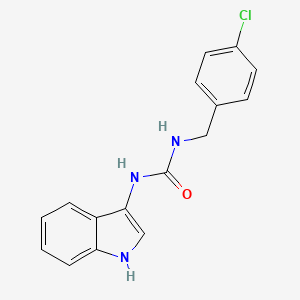
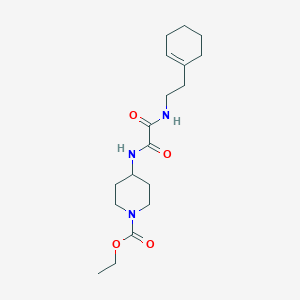
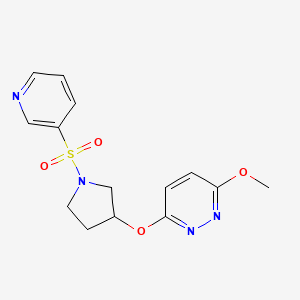
![N-(3,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2387062.png)
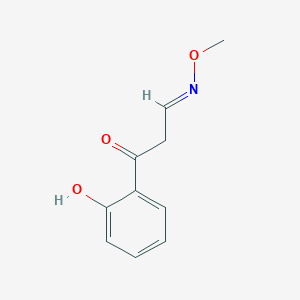
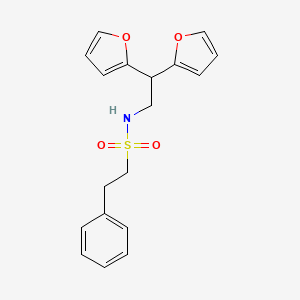
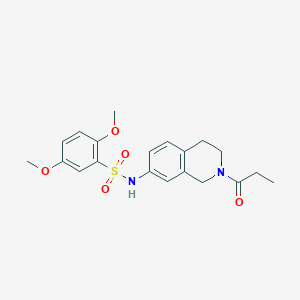
![2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide](/img/structure/B2387069.png)
![2-[4-(3-Chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2387071.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2387072.png)
![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2387073.png)
![BEnzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate](/img/structure/B2387074.png)
